3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group is typically introduced through sulfonylation reactions, using reagents such as morpholine and sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, each with unique chemical and physical properties.
Scientific Research Applications
3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one: Unique due to its specific substitution pattern and functional groups.
Quinazolinone Derivatives: Compounds with similar core structures but different substituents, such as 2-phenylquinazolin-4(3H)-one.
Piperidinyl Derivatives: Compounds with piperidinyl groups attached to different core structures, such as piperidinyl-pyrimidines.
Uniqueness
The uniqueness of this compound lies in its combination of the quinazolinone core with morpholinosulfonyl and piperidinyl groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-(1-morpholin-4-ylsulfonylpiperidin-3-yl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c22-17-15-5-1-2-6-16(15)18-13-21(17)14-4-3-7-20(12-14)26(23,24)19-8-10-25-11-9-19/h1-2,5-6,13-14H,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDDEBQCJVTEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N2CCOCC2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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